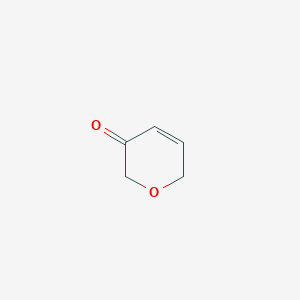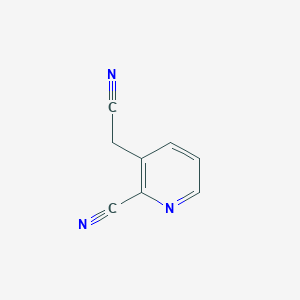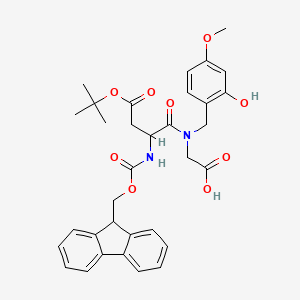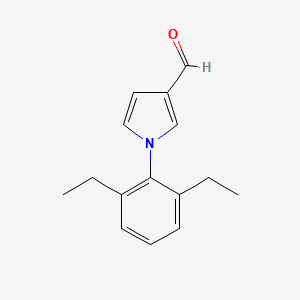
1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 2,6-diethylphenyl group, which is a phenyl group with ethyl substituents at the 2 and 6 positions .
Synthesis Analysis
While specific synthesis methods for “1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde” were not found, a related compound, “(2,6-diethylphenyl)- 5-oxopyrrolidine”, was synthesized and examined for its antibacterial effect .Wissenschaftliche Forschungsanwendungen
Application in Single-Molecule Magnetic Behavior
- Supramolecular Chains of High Nuclearity {Mn(III)25}: A study by (Giannopoulos et al., 2014) utilized a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand in coordinating paramagnetic transition metal ions. This research yielded a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior.
Biological and Antimicrobial Activities
- Antimicrobial Activity of Novel Chitosan Schiff Bases: A 2020 study by (Hamed et al.) explored the biological activity of heteroaryl pyrazole derivatives, including one structurally similar to the specified compound, showing effectiveness against various bacteria and fungi.
Synthetic Methodologies and Chemical Properties
Synthesis of Pyrrole Derivatives
The work of (Wang et al., 2017) demonstrated a synthetic method for pyrrole derivatives, offering insights into the chemical properties and potential applications of similar compounds.
Synthesis and Characterization of Novel Compounds
The synthesis of various pyrrole and pyrazole derivatives has been extensively studied, as seen in works by (Surmont et al., 2009) and (Viveka et al., 2015). These studies provide a basis for understanding the synthesis and potential applications of 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,6-diethylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-13-6-5-7-14(4-2)15(13)16-9-8-12(10-16)11-17/h5-11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADKCLODOLSPIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

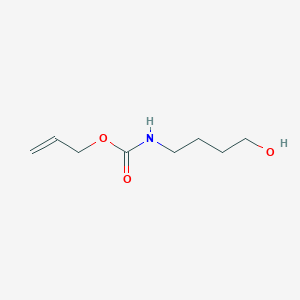
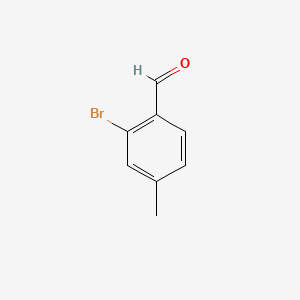
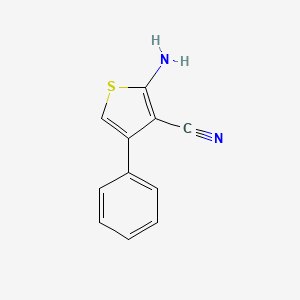
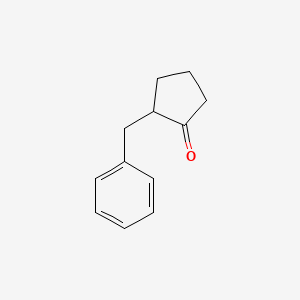

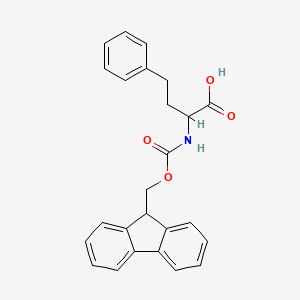
![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)

